molecular formula C9H18N2O2 B3256355 Ethyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 26865-01-0

Ethyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B3256355
CAS RN: 26865-01-0
M. Wt: 186.25 g/mol
InChI Key: UNYDEWGOCSRAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 3,5-dimethylpiperazine-1-carboxylate, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dimethylpiperazine-1-carboxylate is based on its molecular formula, C9H18N2O2 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3,5-dimethylpiperazine-1-carboxylate are not detailed in the search results, piperazine derivatives are known to be involved in a variety of chemical reactions. These include cyclization reactions, Ugi reactions, ring-opening reactions of aziridines, and intermolecular cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,5-dimethylpiperazine-1-carboxylate include its molecular formula (C9H18N2O2) and molecular weight (186.25 g/mol) . Further details such as melting point, boiling point, and density were not available in the search results.

Safety and Hazards

Specific safety and hazard information for Ethyl 3,5-dimethylpiperazine-1-carboxylate was not available in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3,5-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-5-7(2)10-8(3)6-11/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYDEWGOCSRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethylpiperazine-1-carboxylate

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 4
Ethyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 6
Ethyl 3,5-dimethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.